molecular formula C12H15NO B14562511 5-(3-Methoxyphenyl)pentanenitrile CAS No. 62248-72-0

5-(3-Methoxyphenyl)pentanenitrile

Cat. No.: B14562511
CAS No.: 62248-72-0
M. Wt: 189.25 g/mol
InChI Key: ACNKSNYKHBOAPJ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pentanenitrile is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)pentanenitrile typically involves a multi-step process. One common method is the Friedel-Crafts acylation of 3-methoxybenzene with a suitable acyl chloride, followed by a nitrile formation reaction. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pentanenitrile involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile group can act as a nucleophile in various biochemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)pentanenitrile is unique due to the specific positioning of the methoxy group on the phenyl ring and the length of the pentanenitrile chain.

Properties

CAS No.

62248-72-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)pentanenitrile

InChI

InChI=1S/C12H15NO/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10H,2-4,6H2,1H3

InChI Key

ACNKSNYKHBOAPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCC#N

Origin of Product

United States

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